Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
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Overview
Description
Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines sulfonic acid, benzothiazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps, starting with the preparation of the core benzenesulfonic acid derivative. The process may include:
Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Substitution Reactions:
Hydrazide Formation: The final step involves the reaction of the intermediate compound with 2-(2-benzothiazolyl)hydrazine under controlled conditions to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce corresponding amines .
Scientific Research Applications
Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: A simpler sulfonic acid derivative with different functional groups.
Benzenesulfonic acid, 4-methyl-, methyl ester: Another related compound with a methyl ester group.
Uniqueness
Benzenesulfonic acid, 3-methyl-4-(((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry .
Properties
CAS No. |
116854-92-3 |
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Molecular Formula |
C22H21N5O2S3 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]-2-methylphenyl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C22H21N5O2S3/c1-14-7-3-4-8-17(14)23-21(30)24-18-12-11-16(13-15(18)2)32(28,29)27-26-22-25-19-9-5-6-10-20(19)31-22/h3-13,27H,1-2H3,(H,25,26)(H2,23,24,30) |
InChI Key |
XZVDZQUGXAZAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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